N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Description
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a nitrophenyl group, and a thiazole ring, making it an interesting subject for studies in organic chemistry and pharmacology.
Properties
IUPAC Name |
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)10-5-1-8(2-6-10)11-7-18-12(14-11)13-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQQLZGPFMAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of cyclopropylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final thiazole compound. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole compounds.
Scientific Research Applications
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-nitrobenzenesulfonamide: Shares the cyclopropyl and nitrophenyl groups but differs in the presence of a sulfonamide group.
N-cyclopropyl-N’-(4-nitrophenyl)oxamide: Contains a similar nitrophenyl group but features an oxamide linkage instead of a thiazole ring.
Uniqueness
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to its combination of a cyclopropyl group, a nitrophenyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
